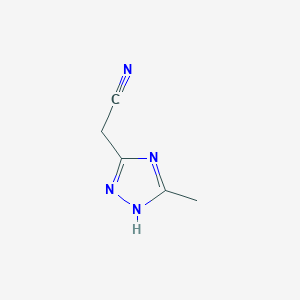

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially registered under Chemical Abstracts Service number 86999-26-0, which serves as its unique molecular identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile reflects the specific positioning of substituents on the triazole ring system, where the methyl group occupies the 3-position and the acetonitrile group is attached to the 5-position of the heterocyclic framework.

The compound exhibits multiple acceptable nomenclature variations that reflect different naming conventions and tautomeric forms. Alternative systematic names include 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile and (5-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, which demonstrate the tautomeric equilibrium inherent in 1,2,4-triazole derivatives. The International Chemical Identifier code 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) provides a standardized representation of the molecular connectivity, while the International Chemical Identifier key JPJXXDXAJJOQOX-UHFFFAOYSA-N serves as a shortened hash code for database searches.

| Nomenclature Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 86999-26-0 |

| International Union of Pure and Applied Chemistry Name | (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile |

| Molecular Database Locator Number | MFCD03424119 |

| International Chemical Identifier | 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |

| International Chemical Identifier Key | JPJXXDXAJJOQOX-UHFFFAOYSA-N |

Molecular Formula and Structural Isomerism Considerations

The molecular formula C5H6N4 of this compound indicates a compact heterocyclic structure with a molecular weight of 122.13 grams per mole. This empirical formula encompasses six carbon atoms, six hydrogen atoms, and four nitrogen atoms arranged in a specific geometric configuration that defines the compound's chemical and physical properties. The molecular structure consists of a five-membered 1,2,4-triazole ring containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms occupying positions 3 and 5.

The structural framework exhibits significant nitrogen content, comprising approximately 46% of the molecular weight, which contributes to the compound's electronic properties and hydrogen bonding capabilities. The acetonitrile functional group (-CH2-CN) attached to the triazole ring introduces additional polarity and reactivity sites that enhance the molecule's synthetic utility. The triazole ring system demonstrates aromatic character with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132 to 136 picometers, consistent with delocalized electron density throughout the heterocyclic framework.

Structural isomerism considerations for this molecular formula reveal the existence of multiple constitutional isomers that share the same empirical formula but differ in atomic connectivity patterns. The positioning of the methyl substituent and acetonitrile group on the triazole ring can theoretically generate several isomeric forms, though tautomeric equilibria significantly influence the predominant structural arrangements observed under standard conditions.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C5H6N4 |

| Molecular Weight | 122.13 g/mol |

| Nitrogen Content | 45.9% by mass |

| Carbon-Nitrogen Bond Length | 132-136 pm |

| Ring System | Five-membered aromatic |

| Functional Groups | Triazole, nitrile, methyl |

Tautomeric Behavior in 1,2,4-Triazole Derivatives

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, as 1,2,4-triazole derivatives characteristically exist in rapid equilibrium between different prototropic forms. Quantum chemical studies utilizing density functional theory calculations with the B3LYP method and 6-311G(d,p) basis set have demonstrated that the 1H-1,2,4-triazole tautomer exhibits greater thermodynamic stability compared to the 4H-1,2,4-triazole form. This preference arises from electronic factors including nitrogen lone pair interactions and aromatic stabilization energies that favor specific hydrogen positioning within the heterocyclic framework.

Research investigations employing the integral equation formalism version of the polarizable continuum model have revealed that tautomeric equilibrium constants strongly depend on substituent electronic effects and environmental conditions. The predominance of the 4H-1,2,4-triazole form over the 1H-1,2,4-triazole form has been established through computational analyses, with relative stability calculations indicating energy differences of several kilocalories per mole between tautomeric states. These theoretical predictions correlate well with experimental observations, demonstrating regression coefficients approaching unity when comparing calculated and measured acidity constants.

The amphoteric nature of 1,2,4-triazole derivatives enables both nitrogen protonation and deprotonation processes in aqueous solution systems. The acid dissociation constant of 1,2,4-triazolium species has been determined to be 2.45, while the neutral molecule exhibits an acid dissociation constant of 10.26. These values indicate the compound's ability to participate in acid-base equilibria across a wide range of solution conditions, influencing its solubility characteristics and intermolecular interaction patterns.

Substituent effects on tautomeric behavior demonstrate significant influence from the electronic properties of functional groups attached to the triazole ring system. Theoretical studies have shown that electron-withdrawing groups such as the acetonitrile moiety can stabilize specific tautomeric forms through resonance interactions and inductive effects. The methyl substituent provides modest electron-donating character that modulates the electron density distribution within the heterocyclic framework, thereby affecting the relative energies of competing tautomeric structures.

| Tautomeric Parameter | 1H-Tautomer | 4H-Tautomer |

|---|---|---|

| Relative Stability | Higher | Lower |

| Predominant Form | Yes | No |

| Acid Dissociation Constant (neutral) | 10.26 | - |

| Acid Dissociation Constant (protonated) | 2.45 | - |

| Electronic Character | Amphoteric | Amphoteric |

Comparative Analysis of Substituent Positioning in Triazole Analogues

Comparative structural analysis of substituent positioning effects in triazole analogues reveals significant influence on molecular properties and chemical reactivity patterns. The 3-methyl-5-acetonitrile substitution pattern in this compound creates a specific electronic environment that differs substantially from alternative substitution arrangements observed in related triazole derivatives. Research investigations utilizing spectroscopic techniques and theoretical modeling have demonstrated that substituent orientation remarkably impacts tautomeric behavior, with specific positioning controlling the formation of intramolecular hydrogen bonds and determining the degree of conjugation throughout the molecular framework.

Experimental studies comparing methoxy-substituted 2-(3-aryl-1,2,4-triazol-5-yl)anilines have revealed that ortho-positioned substituents exhibit tautomeric behavior controlled primarily by intramolecular hydrogen bond formation, while meta- and para-derivatives demonstrate behavior dominated by conjugation effects. The acetonitrile group in the target compound provides strong electron-withdrawing character that stabilizes specific tautomeric forms through resonance interactions, contrasting with electron-donating substituents that exhibit different stabilization patterns.

Structural isomerism considerations extend beyond simple positional changes to encompass the influence of substituent electronic properties on molecular geometry and conformational preferences. The cyano group's linear geometry and strong electronegativity create directional electronic effects that influence the triazole ring's electron density distribution. Comparative analyses with methylthioether derivatives and other sulfur-containing analogues demonstrate distinct differences in frontier orbital energies and atomic net charges, highlighting the importance of heteroatom identity in determining molecular properties.

The positioning of substituents also affects intermolecular interaction capabilities and crystal packing arrangements in solid-state structures. Triazole derivatives with unsymmetrical substitution patterns, such as the target compound, exhibit different hydrogen bonding networks compared to symmetrically substituted analogues. These structural differences influence physical properties including melting points, solubility characteristics, and stability under various environmental conditions.

Synthesis strategies for triazole analogues with different substitution patterns require specific approaches tailored to the desired regiochemistry. The formation of this compound through cyclocondensation reactions of unsymmetrical diacylhydrazines with hydrazine hydrate demonstrates the synthetic accessibility of asymmetrically substituted products. Alternative synthetic routes involving copper-catalyzed processes and base-promoted cyclization reactions provide complementary approaches for accessing diverse substitution patterns within the triazole framework.

| Substitution Pattern | Electronic Effect | Tautomeric Preference | Synthetic Accessibility |

|---|---|---|---|

| 3-Methyl-5-acetonitrile | Mixed donor-acceptor | 1H-form favored | Moderate |

| 3,5-Dimethyl | Electron donating | Variable | High |

| 3-Aryl-5-methyl | Extended conjugation | Position dependent | Moderate |

| 3-Thiol-5-methyl | Sulfur coordination | Thione tautomer | Low |

| 3-Amino-5-substituted | Nitrogen basicity | pH dependent | High |

属性

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXXDXAJJOQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327791 | |

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86999-26-0 | |

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis Methods

Alkylation of 3-Methyl-1H-1,2,4-triazole

One of the most common methods for synthesizing 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile involves the alkylation of 3-methyl-1H-1,2,4-triazole using chloroacetonitrile. This method typically employs potassium carbonate as a base and dimethylformamide as a solvent. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product.

Reaction Scheme

$$

\text{3-Methyl-1H-1,2,4-triazole} + \text{Chloroacetonitrile} \xrightarrow{\text{K}2\text{CO}3,\text{DMF},\text{heat}} \text{this compound}

$$

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis as an efficient alternative to batch processes. This method allows for improved reaction control and higher yields while minimizing waste. A novel approach involves a metal-free process that constructs the triazole ring under flow conditions. This method has demonstrated significant advantages over traditional batch synthesis in terms of efficiency and environmental impact.

Key Advantages

- Higher selectivity and yield

- Reduced need for purification steps

- Enhanced safety in handling reactive intermediates

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in the literature:

One-Pot Reactions

One-pot reactions involving multiple steps can simplify the synthesis process by combining several reactions into a single vessel without intermediate purification. For instance, the formation of triazole derivatives can be achieved through a sequence of reactions starting from readily available precursors like formamides or hydrazones.

Use of Catalysts

Catalysts such as silver sulfate or copper salts have been employed to enhance the efficiency and selectivity of triazole syntheses. These catalysts can facilitate reactions under milder conditions and improve yields significantly.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound along with their key characteristics:

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 3-Methyl-1H-1,2,4-triazole + Chloroacetonitrile | K₂CO₃ in DMF at elevated temperature | Variable | Common method; requires purification |

| Continuous Flow Synthesis | Various precursors | Flow reactor; controlled conditions | High | Eco-friendly; minimizes waste |

| One-Pot Reaction | Formamides or hydrazones | Single vessel; multiple steps | Moderate to High | Simplifies process |

| Catalytic Synthesis | Silver sulfate or copper salts | Mild conditions | High | Improves efficiency |

化学反应分析

Types of Reactions

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

科学研究应用

Medicinal Chemistry

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile has been explored for its potential as a bioactive molecule. Its triazole ring structure is known for interacting with various biological targets.

Case Study: Antifungal Activity

Research indicates that derivatives of triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that modifications to the triazole moiety could enhance antifungal activity against species like Candida albicans and Aspergillus fumigatus .

Agrochemicals

The compound has applications in developing pesticides and herbicides due to its ability to act as a growth regulator.

Case Study: Herbicidal Properties

In agricultural research, compounds similar to this compound have shown promise as herbicides by inhibiting specific enzymes involved in plant growth. Field trials indicated that these compounds could effectively control weed populations without harming crop yields .

Materials Science

The compound's stability and reactivity make it suitable for synthesizing advanced materials.

Case Study: Polymer Synthesis

Recent studies have utilized this compound as a monomer in polymerization reactions. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, making them ideal for applications in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Effective against Candida and Aspergillus |

| Agrochemicals | Herbicides | Controlled weed populations without crop damage |

| Materials Science | Polymer production | Enhanced thermal stability and mechanical strength |

作用机制

The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Functional Group Diversity: The sulfanyl group in 16691-43-3 introduces sulfur-based reactivity (e.g., disulfide formation), diverging from the nitrile-driven chemistry of the target compound .

- Triazole Isomerism: The 1,2,3-triazole analog (1934930-64-9) exhibits distinct regiochemical properties, influencing hydrogen bonding and coordination behavior .

Target Compound

- Synthesis: Typically prepared via nucleophilic substitution or cyclocondensation reactions. –13 highlights its role in forming triazolopyridines through reactions with β-diketones or β-ketoesters under acidic or basic conditions .

- Key Reaction:

Analog-Specific Reactivity

- Phenyl-Substituted Analog (87924-04-7): The phenyl group may stabilize charge-transfer complexes, enabling applications in materials science. However, steric hindrance could slow reaction kinetics compared to the methyl-substituted compound .

- Sulfanyl Derivative (16691-43-3): The sulfanyl group facilitates thiol-ene click chemistry, expanding utility in polymer and bioconjugation applications .

生物活性

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS No. 86999-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies surrounding this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of this compound features a triazole ring which is known for its pharmacological relevance. The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:

The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar structures have shown IC50 values ranging from 1.1 to 4.24 µM against various cancer cell lines, indicating a strong antiproliferative effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study explored the synthesis of various triazole derivatives and their biological activities. Among these derivatives, those structurally related to this compound exhibited significant cytotoxic effects against multiple cancer cell lines and showed promising inhibitory effects on bacterial growth .

Another research highlighted that compounds containing the triazole moiety often exhibit enhanced biological activities due to their ability to interact with biological targets effectively. The presence of electron-donating groups in the structure further enhances their potency against cancer cells and pathogens .

常见问题

Basic Research Questions

Q. What are the key safety protocols for handling 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure containers are tightly sealed to prevent moisture absorption .

- Waste Disposal: Segregate waste and dispose via certified hazardous waste management services to mitigate environmental contamination .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer:

- Polar Surface Area (PSA): Calculate using software like ChemAxon or experimental methods (e.g., HPLC retention time correlation) to predict solubility and permeability .

- Melting/Boiling Points: Use differential scanning calorimetry (DSC) for melting point determination. For boiling points, employ thermogravimetric analysis (TGA) under reduced pressure .

- Density: Measure via gas pycnometry or computational prediction tools (e.g., COSMOtherm) .

Q. What synthetic routes are available for this compound?

- Methodological Answer:

- Cyclocondensation: React 3-methyl-1H-1,2,4-triazole with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .

- Optimization: Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles?

- Methodological Answer:

- Cyclocondensation with β-Ketoesters: React this compound with ethyl acetoacetate in trifluoroacetic acid (TFA) and NaClO₄ to form triazolopyridinium intermediates. Treat with POCl₃ followed by amination to yield target compounds .

- Functionalization: Introduce antifungal pharmacophores (e.g., phenyl groups) at the pyridine ring via Suzuki-Miyaura coupling .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to validate potency variations .

- Structural Elucidation: Use X-ray crystallography (SHELXL refinement) to confirm stereochemical effects on activity .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with anti-cancer efficacy to identify critical functional groups .

Q. How is SHELX software applied in crystallographic studies of triazole derivatives?

- Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data. Process with SHELXS for structure solution via direct methods .

- Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Handle twinned data using TWIN/BASF commands .

- Validation: Check for residual electron density and R-factor convergence (target: R₁ < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。